REACTION_CXSMILES
|
Cl[CH:2]([CH3:5])[C:3]#[CH:4].C[Si](C)(C)[O:8][C:9]([O:14][CH2:15][CH3:16])=[CH:10][CH:11]([CH3:13])[CH3:12].C(O)[C@H](O)[C@H]1OC(=O)C(O)=C1O>C(Cl)Cl.[Cl-].[Zn+2].[Cl-]>[CH:11]([CH:10]([CH:3]([CH3:4])[C:2]#[CH:5])[C:9]([O:14][CH2:15][CH3:16])=[O:8])([CH3:13])[CH3:12] |f:4.5.6|
|
Name
|
|
Quantity
|
19.92 g
|
Type
|
reactant
|
Smiles
|
ClC(C#C)C
|
Name
|
1-trimethylsilyloxy-1-ethoxy-3-methylbutene
|
Quantity
|
30.49 g
|
Type
|
reactant
|
Smiles
|
C[Si](OC(=CC(C)C)OCC)(C)C
|
Name
|
ketene acetal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250 milliliter flask was equipped with a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser and nitrogen inlet
|
Type
|
CUSTOM
|
Details
|
The flask was dried
|
Type
|
TEMPERATURE
|
Details
|
with external heat
|
Type
|
WASH
|
Details
|
washing five times with 100 milliliters of 5% sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The methylene chloride was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Type
|
DISTILLATION
|
Details
|
distilled through a vigreux column
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C(C(=O)OCC)C(C#C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.05 mol | |
AMOUNT: MASS | 8.44 g | |
YIELD: CALCULATEDPERCENTYIELD | 33.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |